Cas no 522-12-3 (Quercitrin)

Quercitrin structure
Quercitrin structure
Nome do Produto:Quercitrin
N.o CAS:522-12-3
MF:C21H20O11
MW:448.3769
MDL:MFCD00016932
CID:37989
PubChem ID:329747128

Quercitrin Propriedades químicas e físicas

Nomes e Identificadores

    • quercetin-3-rhamnoside
    • Quercitrin
    • 3-[(6-Deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one
    • 4H-1-Benzopyran-4-one,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
    • QUERCETIN 3-L-RHAMNOSIDE
    • Quercetin 3-rhamnoside
    • Quercetin 3-Sulfate
    • QUERCITRIN(AS) PrintBack
    • QUERCITRIN(P) PrintBack
    • QUERCITRIN(RG)
    • Quercitrin, froM Albizia julibrissin
    • Quercitroside
    • 3-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one
    • FLAVIN
    • quercetin-3-L-rhamnoside
    • quercetin-3-O-rhamnoside
    • QUERCETRIN
    • quercimelin
    • thujin
    • usafcf-2
    • 3,3′,4′,5,7-Pentahydroxyflavone 3-rhamnoside
    • 3-O-Rhamnosylquercetin
    • Quercetin 3-O-rhamnoside
    • [ "Quercetin 3-O-rhamnoside" ]
    • Quercitronic acid
    • Quercetin 3-O-alpha-L-rhamnoside
    • 3,3',4',5,7-Pentahydroxyflavone-3-L-rhamnoside
    • NSC9221
    • Quercetin, 3-(6-deoxy-alpha-L-mannopyranoside)
    • 2Y8906LC5P
    • Mannopyranoside, quercetin-3 6-deoxy-, alpha-L-
    • Quercetin 3-O-alpha-rhamnopyranoside
    • Usaf cf-2
    • Quercetrin-3-O-
    • SMP1_000253
    • 3-((6-DEOXY-alpha-L-MANNOPYRANOSYL)OXY)-2-(3,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-4H-1-BENZOPYRAN-4-ONE
    • AC-34266
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
    • 5,7,3',4'-TETRAHYDROXYFLAVONOL 3-O-RHAMNOSIDE
    • Q1649777
    • NCI-C60102
    • QUERCETIN 3-O-.ALPHA.-L-RHAMNOPYRANOSIDE
    • QUERCETIN 3-A-L-RHAMNOSIDE
    • Quercetin 3-O-L-rhamnoside
    • Rhamnoside, quercetin-3
    • QUERCITRIN [HSDB]
    • BRD-K98601533-001-01-7
    • ACon1_000189
    • 4H-1-Benzopyran-4-one, 3-((6-deoxy-.alpha.-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
    • QUERCETIN-3-O-.ALPHA.-RHAMNOSIDE
    • Quercitrin, primary pharmaceutical reference standard
    • NS00006156
    • UNII-2Y8906LC5P
    • Quercitroside,(S)
    • AI3-36095
    • QCT
    • BDBM84978
    • Q-100588
    • QUERCETIN 3-RHAMNOPYRANOSIDE
    • CI 75720
    • 4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
    • Flavone, 3,3',4',5,7-pentahydroxy-, 3-rhamnoside
    • DTXSID50200230
    • luteolin 6-deoxy-alpha-L-mannopyranoside
    • Q-100945
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
    • 3-O-alpha-L-RHAMNOPYRANOSYLQUERCETIN
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-chromen-4-one
    • AKOS000278033
    • ((2S,3R,4R,5R,6S)-3,4,
    • Flavone, 3,3',4',5,7-pentahydroxy-, 3-(6-deoxy-alpha-L-mannopyranoside)
    • 3-((6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)OXY)-2-(3,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-4H-1-BENZOPYRAN-4-ONE
    • 2-(3,4-dihydroxyphenyl)-
    • OXGUCUVFOIWWQJ-HQBVPOQASA-N
    • C01750
    • s3824
    • C.I. 75720
    • Quercetin 3-O-.alpha.-L-rhamnoside
    • EINECS 208-322-5
    • CS-5408
    • 3,3',4',5,7-PENTAHYDROXYFLAVONE 3-L-RHAMNOSIDE
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one
    • cid_5280459
    • SCHEMBL147092
    • Flavone, 3,3',4',5, 7-pentahydroxy-, 3-rhamnoside
    • WA 17779
    • 3-O-a-L-Rhamnopyranosyloxy-3',4',5,7-tetrahydroxyflavone
    • NSC-9221
    • SMR001397103
    • 5-18-05-00514 (Beilstein Handbook Reference)
    • 522-12-3
    • Quercitin-3-rhamnoside
    • MFCD00016932
    • quercetin-3-O-alpha-rhamnoside
    • QUERCITRIN (QUERCETIN-3-O-RHAMNOSIDE) (CONSTITUENT OF GINKGO)
    • 3-O-.ALPHA.-L-RHAMNOPYRANOSYLQUERCETIN
    • 3-((6-Deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one
    • HSDB 4339
    • CHEMBL82242
    • MEGxp0_000185
    • HY-N0418
    • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-.alpha.-L-mannopyranoside
    • DTXCID50122721
    • 3-((6-Deoxy-alpha-L-mannopyranosyl)-oxy)-2-(3,4-dihydr oxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
    • BRN 0068135
    • Quercetin 3-O-rhamnopyranoside
    • BIDD:PXR0076
    • QUERCITRIN [MI]
    • CCG-269215
    • QUERCITRIN (QUERCETIN-3-O- RHAMNOSIDE) (CONSTITUENT OF GINKGO) [DSC]
    • 4H-1-Benzopyran-4-one, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
    • Quercetrin-3-O-rham
    • 5,7-dihydroxy-3-
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
    • MLS002472998
    • Quercetin 3-O-alpha-L-rhamnopyranoside
    • BDBM50056315
    • HMS2219D24
    • AC-20295
    • QUERCETIN 3-O-.ALPHA.-RHAMNOPYRANOSIDE
    • 3-((6-Deoxy-alpha-L-mannopyranosyl)-oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
    • BS-16996
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-alpha-L-mannopyranoside
    • 5-trihydroxy-6-methyltetrahydro-
    • 1ST40260
    • Rhamnosyl-3-quercitin
    • 4gue
    • CHEBI:17558
    • 3-rhamnosyl quercetin
    • 2-(3,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-chromen-4-one
    • BDBM513036
    • Flavone,3',4',5,7-pentahydroxy-, 3-(6-deoxy-.alpha.-L-mannopyranoside)
    • LS-14858
    • FT-0603445
    • Quercetin, 3-(6-deoxy-.alpha.-L-mannopyranoside)
    • BDBM50022445
    • HMS3355G11
    • SCHEMBL147093
    • acs.jmedchem.1c00409_ST.632
    • Flavonol base + 4O, O-dHex
    • DTXSID40871736
    • Flavone,3',4',5,7-pentahydroxy-, 3-rhamnoside
    • 3,4',5,7-Pentahydroxyflavone-3-L-rhamnoside
    • 4H-1-Benzopyran-4-one,4-dihydroxyphenyl)-5,7-dihydroxy
    • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranoside
    • WLN: T66 BO EVJ CR CQ DQ& GQ IQ DO- BT6OTJ CQ DQ EQ F1
    • 200860-89-5
    • Dataset-S1.224
    • Acanthophorin B
    • Quercitrin 3-O-α-rhamnosylquercetin
    • ConMedNP.637
    • 3,3',4',5,7-Pentahydroxyflavone 3-rhamnoside
    • ConMedNP.636
    • Quercetin-3-O-α-L-rhamnopyranoside
    • Quercetin
    • MDL: MFCD00016932
    • Inchi: 1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21-/m0/s1
    • Chave InChI: OXGUCUVFOIWWQJ-HQBVPOQASA-N
    • SMILES: O1[C@]([H])([C@@]([H])([C@@]([H])([C@]([H])([C@]1([H])C([H])([H])[H])O[H])O[H])O[H])OC1C(C2=C(C([H])=C(C([H])=C2OC=1C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])=O

Propriedades Computadas

  • Massa Exacta: 448.100561g/mol
  • Carga de Superfície: 0
  • XLogP3: 0.9
  • Contagem de dadores de ligações de hidrogénio: 7
  • Contagem de aceitadores de ligações de hidrogénio: 11
  • Contagem de Ligações Rotativas: 3
  • Massa monoisotópica: 448.100561g/mol
  • Massa monoisotópica: 448.100561g/mol
  • Superfície polar topológica: 186Ų
  • Contagem de Átomos Pesados: 32
  • Complexidade: 741
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 5
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 162
  • Peso Molecular: 448.4

Propriedades Experimentais

  • Stability Shelf Life: IN AQ ALKALINE SOLN INTENSE YELLOW COLOR WHICH IS OXIDIZED BY AIR TO BROWN
  • Cor/Forma: Yellow powder
  • Densidade: 1.3943 (rough estimate)
  • Ponto de Fusão: 174-183°C
  • Ponto de ebulição: 814℃/760mmHg
  • Ponto de Flash: 288.3°C
  • Índice de Refracção: 1.5376 (estimate)
  • Solubilidade: PRACTICALLY INSOL IN COLD WATER, ETHER; SOL IN ALCOHOL; MODERATELY SOL IN HOT WATER; SOL IN AQ ALKALINE SOLN
  • PSA: 190.28000
  • LogP: 0.48870
  • Índice de cores: 75720
  • Merck: 8125
  • Sensibilidade: Sensitive to light

Quercitrin Informações de segurança

Quercitrin Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006820-20mg
Quercitrin
522-12-3
20mg
¥316 2024-05-23
Chengdu Biopurify Phytochemicals Ltd
BP1192-20mg
Quercitrin
522-12-3 98%
20mg
$40 2023-09-19
SHENG KE LU SI SHENG WU JI SHU
sc-280045A-100mg
Quercitrin,
522-12-3 ≥98%
100mg
¥1971.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2871-100 mg
Quercitrin
522-12-3 98.90%
100MG
¥2509.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn5870-20mg
Quercitrin
522-12-3 98%
20mg
¥1852.00 2023-09-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B20526-100mg
Quercitrin
522-12-3 ,HPLC≥98%
100mg
¥1350.00 2022-01-07
TRC
Q509520-100mg
Quercitrin
522-12-3
100mg
$236.00 2023-05-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2871-5 mg
Quercitrin
522-12-3 98.90%
5mg
¥410.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP1192-20mg
Quercitrin
522-12-3 98%
20mg
$40 2023-09-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
Q109798-20mg
Quercitrin
522-12-3 ,≥98%
20mg
¥331.90 2023-09-01

Quercitrin Fornecedores

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:522-12-3)Quercitrin
Número da Ordem:CRN0353
Estado das existências:in stock
Quantidade:5mg/20mg/50mg
Pureza:≥98%
Informação de Preços Última Actualização:Friday, 14 March 2025 10:55
Preço ($):
Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:522-12-3)Quercitrin
TB01631
Pureza:>98%
Quantidade:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:522-12-3)Quercitrin
A1203719
Pureza:99%
Quantidade:1g
Preço ($):380.0